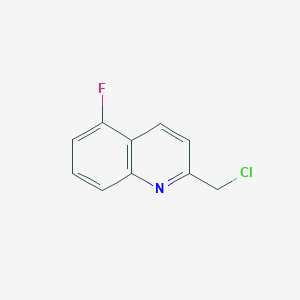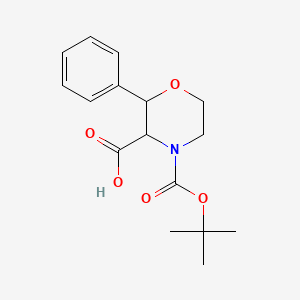
2-(Chloromethyl)-5-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoroquinoline typically involves the chloromethylation of 5-fluoroquinoline. One common method is the reaction of 5-fluoroquinoline with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-5-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which have distinct biological activities.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Applications De Recherche Scientifique
2-(Chloromethyl)-5-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-fluoroquinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)quinoline
- 5-Fluoroquinoline
- 2-(Bromomethyl)-5-fluoroquinoline
Comparison: 2-(Chloromethyl)-5-fluoroquinoline is unique due to the presence of both a chloromethyl group and a fluorine atom, which confer distinct reactivity and biological properties. Compared to 2-(Chloromethyl)quinoline, the fluorine atom in this compound enhances its stability and lipophilicity. Compared to 5-Fluoroquinoline, the chloromethyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZVYUVXZKCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate](/img/structure/B8211324.png)
![6-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8211328.png)
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8211330.png)




![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid](/img/structure/B8211347.png)



![N-cyclohexylcyclohexanamine;(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211381.png)
![benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate](/img/structure/B8211390.png)

